5-Phenyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-Phenylisoindoline-1,3-dione is an organic compound with the molecular formula C14H9NO2. It belongs to the class of isoindoline-1,3-dione derivatives, which are known for their diverse biological and pharmaceutical applications . This compound is characterized by a phenyl group attached to the isoindoline-1,3-dione core, making it a significant molecule in various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with aniline under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindoline-1,3-dione structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of 5-Phenylisoindoline-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated isoindoline-1,3-dione derivatives.
Scientific Research Applications
5-Phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenylisoindoline-1,3-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally similar compound with a wide range of applications in organic synthesis and medicinal chemistry.
N-Phenylphthalimide: Another derivative with similar biological activities but different reactivity patterns.
Uniqueness
5-Phenylisoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its reactivity and potential for further functionalization compared to other isoindoline-1,3-dione derivatives .
Properties
CAS No. |
2021-26-3 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |
InChI Key |
FCSWIKQIQMHZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)NC3=O |
Origin of Product |
United States |
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